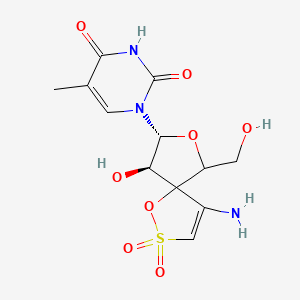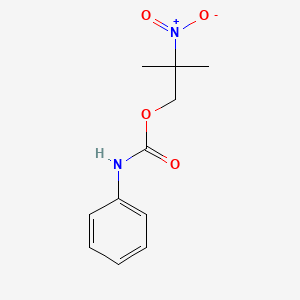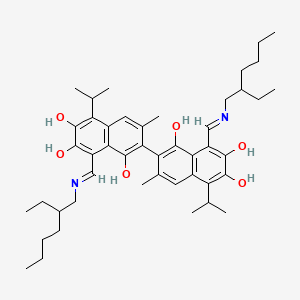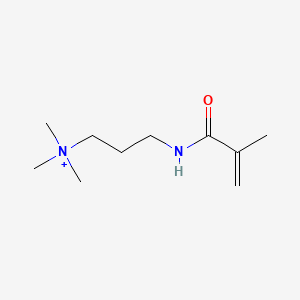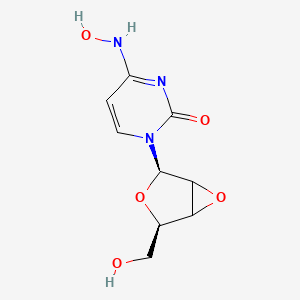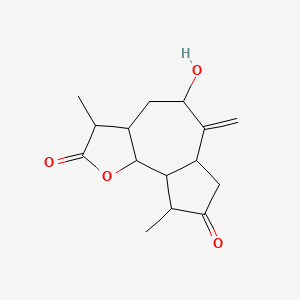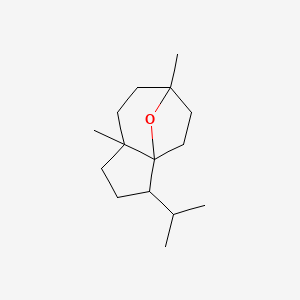
2',3'-Dideoxy-5-hydroxymethyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Dideoxy-5-hydroxymethyluridine is a nucleoside analogue that has garnered significant interest in the field of medicinal chemistry. This compound is structurally similar to naturally occurring nucleosides but lacks the 2’ and 3’ hydroxyl groups on the ribose ring, which is replaced by a hydroxymethyl group at the 5’ position. This structural modification imparts unique properties to the compound, making it a valuable tool in antiviral research, particularly in the development of treatments for HIV.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-5-hydroxymethyluridine typically begins with 5-methyluridine or uridine as starting materials. One common synthetic route involves the dehydrogenation and deoxygenation of these starting materials to introduce the 2’,3’-dideoxy functionality. The reaction conditions often include the use of strong bases and elevated temperatures to facilitate these transformations .
Industrial Production Methods
Industrial production of 2’,3’-Dideoxy-5-hydroxymethyluridine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dideoxy-5-hydroxymethyluridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its mechanism of action.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under controlled conditions to reduce specific functional groups.
Major Products Formed
The major products formed from these reactions include various substituted analogues of 2’,3’-Dideoxy-5-hydroxymethyluridine, which are often evaluated for their antiviral properties. These analogues can exhibit different levels of activity and toxicity, making them valuable for structure-activity relationship studies .
Scientific Research Applications
2’,3’-Dideoxy-5-hydroxymethyluridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogues.
Biology: The compound is employed in studies of nucleic acid metabolism and enzyme interactions.
Medicine: It has shown promise as an antiviral agent, particularly against HIV, by inhibiting the reverse transcriptase enzyme.
Mechanism of Action
The primary mechanism of action of 2’,3’-Dideoxy-5-hydroxymethyluridine involves the inhibition of viral reverse transcriptase. By incorporating into the viral DNA, the compound terminates the elongation process, preventing the virus from replicating. This action is facilitated by the structural similarity of the compound to natural nucleosides, allowing it to be recognized and incorporated by the viral enzyme .
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxyuridine: Lacks the hydroxymethyl group at the 5’ position.
2’,3’-Dideoxy-3’-fluorothymidine: Contains a fluorine atom at the 3’ position.
3’-Azido-2’,3’-dideoxyuridine: Features an azido group at the 3’ position.
Uniqueness
2’,3’-Dideoxy-5-hydroxymethyluridine is unique due to the presence of the hydroxymethyl group at the 5’ position, which enhances its antiviral activity and reduces toxicity compared to other nucleoside analogues. This structural feature allows for better interaction with the viral reverse transcriptase enzyme, making it a potent inhibitor .
Properties
CAS No. |
132820-97-4 |
|---|---|
Molecular Formula |
C10H14N2O5 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
5-(hydroxymethyl)-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c13-4-6-3-12(10(16)11-9(6)15)8-2-1-7(5-14)17-8/h3,7-8,13-14H,1-2,4-5H2,(H,11,15,16)/t7-,8+/m0/s1 |
InChI Key |
VHXARUOSXFGXBA-JGVFFNPUSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)CO |
Canonical SMILES |
C1CC(OC1CO)N2C=C(C(=O)NC2=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


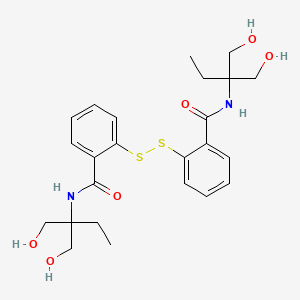
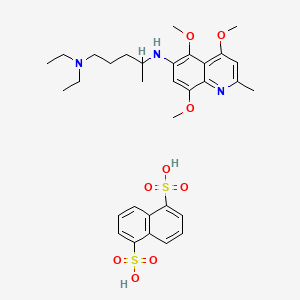
![2,3,6-Naphthalenetrisulfonic acid, 8,8'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-, hexasodium salt](/img/structure/B12790420.png)
